

(S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid properties

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Compound of Interest

Compound Name: (S)-N-1-Boc-N-4-Cbz-2-piperazine
carboxylic acid

Cat. No.: B145533

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An In-depth Technical Guide to **(S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid**

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Introduction

(S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.^[1] Its rigid piperazine core, which is a prevalent scaffold in modern pharmaceuticals, is strategically functionalized with orthogonal protecting groups—tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—making it an exceptionally versatile intermediate for the synthesis of complex, stereochemically defined molecules.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Identifiers and Physicochemical Properties

The precise arrangement of protecting groups and the stereochemistry at the C-2 position are critical to the utility of this compound. The strategic placement of the Boc and Cbz groups allows for selective chemical manipulation at the piperazine core, enabling the construction of intricate molecular architectures.^[1]

Property	Value	Source(s)
IUPAC Name	(2S)-1-(tert-butoxycarbonyl)-4-[(benzyloxy)carbonyl]piperazine-2-carboxylic acid	-
Synonyms	(S)-N-4-BOC-N-1-CBZ-2-PIPERAZINE CARBOXYLIC ACID, (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid	[3]
CAS Number	150407-69-5	[3]
Molecular Formula	C ₁₈ H ₂₄ N ₂ O ₆	[1][4]
Molecular Weight	364.39 g/mol	[1][4]
Appearance	White solid	[3]
Purity	Typically ≥95%	[1]

Molecular Structure and Strategic Design

The synthetic value of **(S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid** stems directly from its unique structural features: a chiral piperazine core and an orthogonal protection scheme.

The Piperazine Core and Chirality

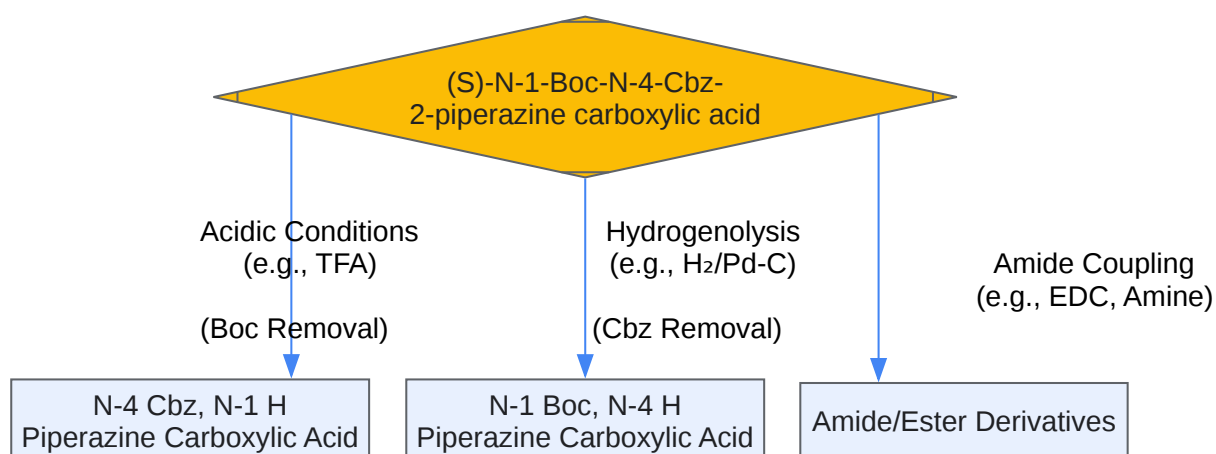
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This scaffold is a cornerstone in medicinal chemistry, found in numerous marketed drugs, including antipsychotics and antidepressants.[2] The carboxylic acid functionality at the C-2 position introduces a stereogenic center, making the (S)-enantiomer a valuable precursor for developing stereochemically pure active pharmaceutical ingredients (APIs).[2]

Orthogonal Protecting Groups: Boc and Cbz

The key to this molecule's utility is the strategic protection of both nitrogen atoms with groups that can be removed under different conditions—a concept known as orthogonal protection.[1]
[2]

- N-1 Boc Group: The tert-butoxycarbonyl (Boc) group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).
[1][2]
- N-4 Cbz Group: The benzyloxycarbonyl (Cbz or Z) group is stable to acidic and basic conditions but is selectively removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).
[1]

This orthogonality allows chemists to selectively deprotect and functionalize either nitrogen atom, providing precise control over multi-step synthetic sequences.
[1]



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